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Abstract
CBT-1®, a proprietary name for the chemical compound tetrandrine, is a bis-benzylisoquinoline

alkaloid that has been investigated as a potent inhibitor of P-glycoprotein (P-gp) and ATP-

binding cassette subfamily C member 1 (ABCC1). These transmembrane proteins are key

mediators of multidrug resistance (MDR) in cancer cells, a major obstacle to effective

chemotherapy. By inhibiting these efflux pumps, CBT-1 aims to restore the sensitivity of

resistant tumors to various anticancer agents. This technical guide provides a comprehensive

overview of the chemical structure, physicochemical properties, mechanism of action, and

preclinical and clinical evaluation of CBT-1. Detailed experimental protocols for assessing its

activity and visualizations of its mechanism and experimental workflows are also presented to

support further research and development in the field of oncology.

Chemical Structure and Physicochemical Properties
CBT-1 is chemically known as tetrandrine. Its structure consists of two benzylisoquinoline units

linked by two ether bridges[1].

Chemical Name: (1S,14S)-9,20,21,25-tetramethoxy-15,30-dimethyl-7,23-dioxa-15,30-

diazaheptacyclo[22.6.2.2³,⁶.1⁸,¹².1¹⁴,¹⁸.0²⁷,³¹.0²²,³³]hexatriaconta-

3(36),4,6(35),8,10,12(34),18,20,22(33),24,26,31-dodecaene[2]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 10 Tech Support

https://www.benchchem.com/product/b1579153?utm_src=pdf-interest
https://www.benchchem.com/product/b1579153?utm_src=pdf-body
https://www.benchchem.com/product/b1579153?utm_src=pdf-body
https://www.benchchem.com/product/b1579153?utm_src=pdf-body
https://www.benchchem.com/product/b1579153?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC11259026/
https://pubchem.ncbi.nlm.nih.gov/compound/Tetrandrine
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1579153?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Other Names: NSC-77037, d-Tetrandrine, (S,S)-(+)-Tetrandrine[3][4]

Chemical Formula: C₃₈H₄₂N₂O₆[1][2][3]

Molecular Weight: 622.75 g/mol [4][5][6]

The physicochemical properties of CBT-1 (tetrandrine) are summarized in the table below.

Property Value Reference

Appearance Off-white solid [5]

Melting Point 219-222 °C [5]

Solubility

DMSO: 5 mg/mL (8.02

mM)Ethanol: 5 mg/mL (8.02

mM)Water: Poorly soluble

[6][7]

UV/Vis (λmax) 208, 283 nm [3]

Storage -20°C as a solid [3][4]

Mechanism of Action: Reversing Multidrug
Resistance
The primary mechanism of action of CBT-1 is the inhibition of ATP-binding cassette (ABC)

transporters, particularly P-glycoprotein (P-gp/ABCB1) and multidrug resistance-associated

protein 1 (MRP1/ABCC1)[5]. These transporters are expressed in various tissues and are

frequently overexpressed in cancer cells, where they function as ATP-dependent efflux pumps

that expel a broad range of structurally and functionally diverse chemotherapeutic agents from

the cell. This reduces the intracellular drug concentration to sub-lethal levels, thereby

conferring multidrug resistance (MDR).

CBT-1 acts as a competitive inhibitor of these pumps, effectively blocking their ability to

transport chemotherapy drugs out of the cancer cell. This leads to an increased intracellular

accumulation of the anticancer agent, restoring its cytotoxic efficacy.
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Mechanism of P-gp mediated multidrug resistance and its inhibition by CBT-1.
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P-gp mediated multidrug resistance and its inhibition by CBT-1.

Preclinical and Clinical Data
In Vitro Potency
CBT-1 (tetrandrine) has demonstrated potent inhibition of P-gp-mediated drug efflux in various

cancer cell lines. While specific IC50 values for direct P-gp inhibition by tetrandrine are not

consistently reported across the literature, studies on its derivatives and its reversal of drug

resistance provide insights into its potency. For instance, a derivative of tetrandrine, OY-101,

showed an IC50 of 9.9 nM for reversing vincristine resistance in Eca109/VCR cells[3][5].

Tetrandrine at a concentration of 2.5 µM almost completely reversed vincristine resistance in

KBv200 cells[8].

Pharmacokinetics
Pharmacokinetic studies of CBT-1 have been conducted in both preclinical models and human

clinical trials. A study in rats with a single oral administration of 50 mg/kg tetrandrine showed

that the concentration-time data fit a two-compartment model[9]. In a Phase I clinical trial, CBT-
1 administered orally at doses from 200 mg/m² to 600 mg/m² did not significantly alter the

pharmacokinetics of co-administered doxorubicin.

Parameter Value (Species) Reference

Model Two-compartment [9] (Rabbit)

Effect on Doxorubicin PK No significant alteration
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Further detailed human pharmacokinetic data for CBT-1 is limited in the public domain.

Clinical Trials
CBT-1 has been evaluated in several Phase I and II clinical trials to assess its safety and

efficacy in reversing multidrug resistance in patients with advanced cancers.

Trial
Identifier

Phase
Cancer
Type

Combinatio
n Therapy

Key
Findings

Reference

NCT0000359

7
I

Advanced

Cancer
Doxorubicin

MTD of CBT-

1 determined

to be 500

mg/m². 5 of

25 evaluable

patients

showed

tumor

shrinkage.

NCT0300280

5
I

Metastatic,

Unresectable

Sarcomas

Doxorubicin

To evaluate

the

combination

in patients

who

progressed

on

doxorubicin.

NCT0097220

5
II Solid Tumors Paclitaxel

To evaluate

the efficacy of

CBT-1 in

modulating P-

gp-mediated

drug efflux.

In a Phase I study, 5 out of 25 evaluable patients with advanced cancer treated with CBT-1 and

doxorubicin demonstrated tumor shrinkage.
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Experimental Protocols
Rhodamine 123 Efflux Assay for P-gp Function
This assay measures the function of P-gp by quantifying the efflux of the fluorescent substrate

rhodamine 123 from cells. Inhibition of P-gp by CBT-1 results in increased intracellular

accumulation of rhodamine 123.

Methodology:

Cell Culture: Culture P-gp overexpressing cells (e.g., KBv200, Namalwa/MDR1) and a

parental sensitive cell line to 80-90% confluency.

Cell Preparation: Harvest cells and resuspend in fresh culture medium at a concentration of

5 x 10⁵ cells/mL.

Incubation with Rhodamine 123: Add rhodamine 123 to a final concentration of 1.3 µM. For

inhibitor-treated samples, add CBT-1 at the desired concentration. Incubate for 1 hour at

37°C[10].

Washing: Wash the cells twice with ice-cold phosphate-buffered saline (PBS) to remove

extracellular rhodamine 123.

Efflux Period: Resuspend the cells in fresh, rhodamine-free medium and incubate for 2 hours

at 37°C to allow for efflux[10]. For inhibitor-treated samples, re-add CBT-1 to the medium.

Flow Cytometry Analysis: Analyze the intracellular fluorescence of rhodamine 123 using a

flow cytometer with an excitation wavelength of 488 nm and an emission wavelength of 530

nm.
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Experimental Workflow for Rhodamine 123 Efflux Assay
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1. Culture P-gp overexpressing
and parental cells

2. Harvest and resuspend cells

3. Incubate with Rhodamine 123
(with/without CBT-1)

4. Wash cells with cold PBS

5. Resuspend in fresh medium
(with/without CBT-1) for efflux

6. Analyze fluorescence by
flow cytometry

End

Click to download full resolution via product page

Workflow for the Rhodamine 123 efflux assay.

99mTc-Sestamibi Imaging for In Vivo P-gp Inhibition
Technetium-99m (99mTc)-sestamibi is a radiopharmaceutical that is a substrate of P-gp.

Imaging the distribution of 99mTc-sestamibi in vivo can be used to assess P-gp function and its

inhibition by CBT-1.
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Methodology:

Patient Preparation: Patients should fast for at least 4 hours prior to the study.

Baseline Imaging: A baseline scan is performed before administration of CBT-1. An

intravenous injection of 99mTc-sestamibi (typically 740 MBq) is administered.

Image Acquisition (Baseline): Dynamic or static images of the target organ (e.g., liver, tumor)

are acquired using a gamma camera at specified time points (e.g., 15 minutes and 2 hours

post-injection).

CBT-1 Administration: The patient is administered CBT-1 orally at the prescribed dose and

schedule (e.g., 500 mg/m² daily for 7 days).

Follow-up Imaging: On a designated day of CBT-1 treatment (e.g., day 6), the 99mTc-

sestamibi injection and imaging protocol are repeated.

Image Analysis: The uptake and retention of 99mTc-sestamibi in the target tissue are

quantified and compared between the baseline and post-CBT-1 scans. Increased retention

of the radiotracer after CBT-1 administration indicates inhibition of P-gp.
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Experimental Workflow for 99mTc-Sestamibi Imaging
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2. Baseline 99mTc-Sestamibi Injection
and Imaging

3. Administer CBT-1

4. Follow-up 99mTc-Sestamibi Injection
and Imaging (during CBT-1 treatment)

5. Compare tracer retention
(Baseline vs. Follow-up)

End

Click to download full resolution via product page

Workflow for 99mTc-Sestamibi imaging.

Conclusion
CBT-1 (tetrandrine) is a promising agent for overcoming multidrug resistance in cancer therapy.

Its well-defined chemical structure and its mechanism of action as a potent inhibitor of P-gp and

ABCC1 provide a strong rationale for its clinical development. The preclinical and early clinical
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data suggest that CBT-1 can effectively reverse MDR and enhance the efficacy of conventional

chemotherapy with a manageable safety profile. The experimental protocols and visualizations

provided in this guide offer a framework for researchers and drug development professionals to

further investigate and potentially advance the clinical application of CBT-1 and similar MDR

modulators in the fight against cancer. Further research is warranted to fully elucidate its

pharmacokinetic profile and to establish its clinical benefit in larger, randomized controlled

trials.

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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